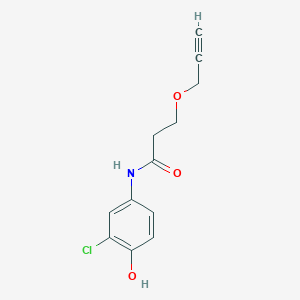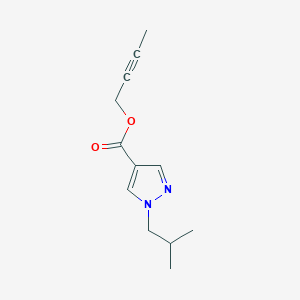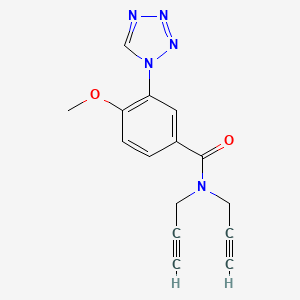![molecular formula C17H19N5O B7648104 3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)
3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one, also known as MQ1, is a novel compound that has been developed for its potential use in scientific research. MQ1 is a quinoxaline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation. This compound has been shown to inhibit the activity of the enzyme AKT, which is known to be involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one in lab experiments is its relatively low toxicity compared to other anticancer agents. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one. One area of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related conditions. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2,3-dichloroquinoxaline with 6-methyl-4-pyrimidinamine and 3-(dimethylamino)propylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-10-16(20-11-19-12)18-8-5-9-22-15-7-4-3-6-14(15)21-13(2)17(22)23/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHECIRPXSDUKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCCCN2C3=CC=CC=C3N=C(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)


![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)

